Biochemical Potency Advantage Over Single-Target SYK Inhibitors Fostamatinib and Entospletinib
TAK-659 demonstrates substantially higher biochemical potency against its primary target, SYK, compared to the clinically evaluated SYK inhibitors fostamatinib (active metabolite R406) and entospletinib. Critically, it also potently inhibits the secondary target FLT3, which the other two inhibitors are designed to spare or only weakly engage, resulting in a unique dual-inhibition profile [1] .
| Evidence Dimension | SYK Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406): 41 nM; Entospletinib: 7.7 nM |
| Quantified Difference | TAK-659 is approximately 13-fold more potent than fostamatinib and 2.4-fold more potent than entospletinib. In contrast to entospletinib, TAK-659 potently inhibits FLT3 with an IC50 of 4.6 nM, making it a dual inhibitor. |
| Conditions | Cell-free enzymatic assay |
Why This Matters
The significantly higher SYK potency, combined with a lack of intentional FLT3-sparing, is a critical selection factor for researchers investigating models where dual pathway inhibition is hypothesized to be superior, such as FLT3-mutated AML.
- [1] Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol 34, 2016 (suppl; abstr e14007). View Source
